molecular formula C15H11F3N2 B14628962 1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- CAS No. 53464-40-7

1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)-

Cat. No.: B14628962
CAS No.: 53464-40-7
M. Wt: 276.26 g/mol
InChI Key: VJDKWYKAWASNKW-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

One common method includes the use of sodium metabisulfite as a catalyst for the condensation reaction, followed by N-alkylation using conventional heating or microwave irradiation . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.

Scientific Research Applications

1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological activities. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole, 2-(phenylmethyl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1H-Benzimidazole, 2-(phenylmethyl)-5-methyl-: Contains a methyl group instead of a trifluoromethyl group, leading to variations in stability and activity.

    1H-Benzimidazole, 2-(phenylmethyl)-5-chloromethyl-:

The uniqueness of 1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- lies in the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity compared to its analogs.

Properties

CAS No.

53464-40-7

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

2-benzyl-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C15H11F3N2/c16-15(17,18)11-6-7-12-13(9-11)20-14(19-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,20)

InChI Key

VJDKWYKAWASNKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

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